N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
Research Significance and Contextual Framework
N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide represents a strategic fusion of four pharmacophores:
- Sulfonamide core : A historic antibacterial scaffold repurposed for modern applications due to its enzyme-inhibitory versatility.
- Pyrazole : A nitrogen-rich heterocycle contributing to metabolic stability and hydrogen-bonding interactions.
- Furan-thiophene system : Conjugated π-systems enhancing lipophilicity and electronic interactions with biological targets.
This hybrid architecture addresses key challenges in drug discovery, including pharmacokinetic optimization and polypharmacology. The hydroxyl group at the ethyl spacer introduces hydrogen-bonding capacity, while the thiophen-3-yl substituent modulates electron density across the furan ring. Such structural nuances position the compound as a candidate for targeting inflammation, infectious diseases, or metabolic disorders.
Historical Development of Heterocyclic Sulfonamide Hybrids
The evolution of sulfonamide hybrids spans three phases:
Phase 1 (1930s–1950s): Initial sulfonamide drugs like sulfanilamide dominated antibacterial therapy until penicillin’s introduction. Early hybrids focused on simple aromatic conjugates (e.g., sulfapyridine).
Phase 2 (1960s–2000s): Expansion into non-antibacterial applications:
- Sulfonylureas : Tolbutamide (1956) and glyburide (1984) exploited sulfonamide’s insulin-secretagogue effects.
- Carbonic anhydrase inhibitors : Acetazolamide derivatives incorporated thiadiazole rings.
Phase 3 (2010s–present): Rational hybridization using advanced synthetic tools:
This compound’s furan-thiophene-pyrazole-sulfonamide ensemble epitomizes Phase 3 design principles.
Intellectual Evolution of Pyrazole-Sulfonamide Conjugates
Pyrazole integration into sulfonamide hybrids accelerated after 2000, driven by:
- Synthetic accessibility : Pd-catalyzed cross-coupling enabled regioselective pyrazole functionalization.
- Pharmacophore complementarity : Pyrazole’s dipole moment (-1.5 D) synergizes with sulfonamide’s electron-withdrawing nature.
- Target diversification : Pyrazole-sulfonamides inhibit kinases (e.g., VEGFR2), carbonic anhydrases, and cyclooxygenases.
Notable milestones include:
- 2015 : Organozinc-mediated synthesis of 2-pyridyl sulfonamides, demonstrating compatibility with N-heterocycles.
- 2018 : Benzothiazole-bissulfonamide hybrids showing nanomolar LOX inhibition.
- 2025 : Pyrazole-clubbed pyrazolines with anti-TB activity (MIC: 0.8 µg/mL).
The subject compound extends this lineage by conjugating pyrazole to a benzenesulfonamide core while embedding furan-thiophene motifs—a first reported in 2025.
Current Research Landscape
Recent advances relevant to this hybrid include:
Synthetic Methodologies
- TCPC-mediated sulfonylation : 2,4,6-Trichlorophenyl chlorosulfate (TCPC) enables transition-metal-free coupling of heteroarylzinc reagents with amines. This method achieved 78–92% yields for thiophene-containing sulfonamides.
- One-pot hybrid assembly : Sequential Sonogashira coupling/Michael addition used to integrate furan-thiophene systems.
Biological Exploration
- Multitarget modulation : Hybrids combining sulfonamide with pyrazole show dual COX-2/5-LOX inhibition (IC50: 0.12–0.45 µM).
- Structural insights : X-ray crystallography of analogous compounds reveals sulfonamide oxygen-thiophene sulfur distances (3.1–3.4 Å), suggesting intramolecular charge transfer.
Computational Predictions
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-17(19-7-6-18(26-19)14-8-11-27-13-14)12-21-28(24,25)16-4-2-15(3-5-16)22-10-1-9-20-22/h1-11,13,17,21,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSSOZGYZQDQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan and Thiophene Rings : These heterocycles contribute to the compound's unique electronic properties.
- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.
- Sulfonamide Moiety : Known for its role in various biological activities.
The molecular formula is , with a molecular weight of 336.38 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds in these studies ranged from 0.2 to 5.0 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
- Modulation of Apoptosis : It potentially induces apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.
- Impact on Cell Cycle : The compound may interfere with the cell cycle progression, leading to growth arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits moderate to high inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 10 to 50 µg/mL for various pathogens, suggesting its potential utility as an antimicrobial agent .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. Studies indicate that N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may inhibit bacterial growth and biofilm formation, making it a candidate for treating infections caused by resistant strains of bacteria .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to act on cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This property could pave the way for developing new anti-inflammatory drugs targeting chronic inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of thiophene and furan rings may enhance its efficacy in cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Condensation Reactions : Combining thiophene and furan derivatives under controlled conditions.
- Cyclization Reactions : Forming the pyrazole ring through cyclization of appropriate precursors.
- Functional Group Modifications : Utilizing various reagents to introduce or modify functional groups essential for biological activity.
Industrial Production
For industrial-scale synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Continuous flow reactors can enhance the efficiency of the production process, allowing for scalable manufacturing of this compound .
Antibiofilm Activity Study
A study published in Antibiotics explored the antibiofilm activity of novel pyrazole derivatives, including compounds similar to this compound. The results indicated significant inhibition of biofilm formation on various surfaces, suggesting potential applications in medical devices to prevent infections .
Cancer Cell Line Inhibition
Another investigation assessed the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The study demonstrated that certain derivatives led to a reduction in cell viability, indicating their potential as anticancer agents .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Heterocyclic Diversity: The target compound’s thiophene-furan system distinguishes it from chromene () or pyrimidine () scaffolds.
- Substituent Effects : The hydroxyethyl group in the target compound may improve aqueous solubility relative to lipophilic groups (e.g., trifluoromethyl in ). Fluorine substituents in could enhance metabolic stability and binding affinity .
Key Observations :
- highlights condensation reactions for sulfonamide derivatives .
- Physical Properties : The hydroxyethyl group in the target compound may lower melting points compared to highly crystalline analogs like Example 53 (175–178°C) .
Hypothesized Bioactivity and Stability
- Solubility: The hydroxyl group in the target compound likely improves solubility over nonpolar derivatives (e.g., trifluoromethyl in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
